molecular formula C11H14O3S B12087295 tert-Butyl 3-oxo-3-(thiophen-2-yl)propanoate

tert-Butyl 3-oxo-3-(thiophen-2-yl)propanoate

Cat. No.: B12087295
M. Wt: 226.29 g/mol
InChI Key: FUKFQQXUTHCSIG-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-3-(thiophen-2-yl)propanoate: is an organic compound with the molecular formula C11H14O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butyl ester group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxo-3-(thiophen-2-yl)propanoate typically involves the reaction of thiophene-2-carboxylic acid with tert-butyl acetoacetate. The reaction is carried out in the presence of a base, such as sodium methoxide, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-oxo-3-(thiophen-2-yl)propanoate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Ester derivatives with different functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 3-oxo-3-(thiophen-2-yl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its thiophene ring is of particular interest due to its presence in many biologically active compounds.

Medicine: While specific medical applications are still under investigation, derivatives of thiophene are known for their anti-inflammatory, antimicrobial, and anticancer properties. This compound may serve as a precursor in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile intermediate in material science .

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-3-(thiophen-2-yl)propanoate is primarily related to its chemical reactivity. The keto group and the thiophene ring can interact with various molecular targets, leading to different chemical transformations. In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways. detailed studies on its specific molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

    tert-Butyl 3-oxo-3-(phenyl)propanoate: Similar structure but with a phenyl ring instead of a thiophene ring.

    tert-Butyl 3-oxo-3-(furan-2-yl)propanoate: Contains a furan ring instead of a thiophene ring.

    tert-Butyl 3-oxo-3-(pyridin-2-yl)propanoate: Features a pyridine ring in place of the thiophene ring.

Uniqueness: tert-Butyl 3-oxo-3-(thiophen-2-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The sulfur atom in the thiophene ring can participate in various interactions, making this compound particularly valuable in the synthesis of sulfur-containing organic molecules .

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

tert-butyl 3-oxo-3-thiophen-2-ylpropanoate

InChI

InChI=1S/C11H14O3S/c1-11(2,3)14-10(13)7-8(12)9-5-4-6-15-9/h4-6H,7H2,1-3H3

InChI Key

FUKFQQXUTHCSIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1=CC=CS1

Origin of Product

United States

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